Magnesium vanadium oxide (MgV2O6)

Lithium-ion battery Zero-strain anode Cycling stability

Researchers requiring phase-pure MgV2O6 for electrochemical energy storage frequently encounter substitution with functionally distinct magnesium vanadate phases (α-Mg2V2O7, Mg3V2O8). This brannerite-type layered MgV2O6 (CAS 13573-13-2) resolves phase-identity uncertainty: • Zn-ion cathode: 425.7 mAh g⁻¹ at 0.2 A g⁻¹, ultrastable 10,000+ cycles at 20 A g⁻¹ • Li-ion anode: 278.5 mAh g⁻¹, >99% Coulombic efficiency, 0.21% unit cell volume change • Catalytic ODH: highest propane turnover rate among pure Mg-V-O phases Monoclinic C2/m; verified phase purity. Ships as UN3285 Class 6.1.

Molecular Formula Mg2O7V2-10
Molecular Weight 262.49 g/mol
CAS No. 13573-13-2
Cat. No. B083262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium vanadium oxide (MgV2O6)
CAS13573-13-2
Molecular FormulaMg2O7V2-10
Molecular Weight262.49 g/mol
Structural Identifiers
SMILES[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mg+2].[Mg+2].[V].[V]
InChIInChI=1S/2Mg.7O.2V/q2*+2;7*-2;;
InChIKeyUQTWTHDGOFVKGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MgV2O6 Specifications & Structural Identification


Magnesium metavanadate (MgV2O6), CAS 13573-13-2, is a layered transition metal oxide belonging to the brannerite structural family. Under ambient conditions, it crystallizes in a monoclinic system with space group C2/m, with refined lattice parameters a = 9.280 Å, b = 3.501 Å, c = 6.731 Å, and β = 111.76° [1]. The compound exhibits a solid-state phase transition from α-MgV2O6 to β-MgV2O6 at 841 K with an enthalpy change of 4.37 ± 0.04 kJ/mol, followed by incongruent melting at 1014 K (ΔH = 26.54 ± 0.26 kJ/mol) [1]. Synthesis is typically achieved via solid-state reaction of stoichiometric MgO and V2O5 under air atmosphere or via solution-based methods producing polycrystalline material with grain sizes of 1–2 μm [2].

MgV2O6 vs. Generic Vanadates: Key Differentiators


The Mg-V-O ternary system contains multiple discrete crystalline phases—MgV2O6 (metavanadate), α-Mg2V2O7 (pyrovanadate), and Mg3V2O8 (orthovanadate)—each possessing fundamentally different V-O coordination geometries, redox properties, and electrochemical behaviors [1]. Substitution of MgV2O6 with a generic "magnesium vanadate" or an alternative divalent metal metavanadate (e.g., ZnV2O6, MnV2O6, CaV2O6) is not functionally equivalent. Differences in the divalent cation identity alter the interlayer spacing, ion diffusion kinetics, structural stability under electrochemical cycling, and catalytic selectivity profiles [2][3]. Procurement decisions must therefore be guided by phase-purity verification and application-specific performance data rather than compositional similarity alone.

MgV2O6 Quantitative Evidence for Procurement


Zero-Strain vs. Conversion-Type Anodes

MgV2O6 synthesized via solution combustion exhibits zero-strain characteristics during Li⁺ intercalation/deintercalation, with a unit cell volume change rate of only 0.21% [1]. This is in stark contrast to conversion-type transition metal oxide anodes (e.g., CuO, Fe₂O₃) which typically undergo volume expansion of 100–300% during lithiation, leading to pulverization and rapid capacity fade. The three-dimensional porous interconnected structure of MgV2O6 accommodates this minimal volume change while providing abundant diffusion channels [1].

Lithium-ion battery Zero-strain anode Cycling stability

High Capacity and Cycling Stability in Zn-Ion Cathodes

MgV2O6·1.7H2O nanobelts deliver a reversible capacity of 425.7 mAh g⁻¹ at 0.2 A g⁻¹ when employed as a cathode in aqueous zinc-ion batteries, with capacity retention showing no visible deterioration after 1500 cycles at 4 A g⁻¹ [1]. At an ultrahigh current density of 10 A g⁻¹, the material retains 182.1 mAh g⁻¹, and at 20 A g⁻¹ it maintains 132.7 mAh g⁻¹ over 10,000 cycles [2]. For comparison, conventional V₂O₅ cathodes in similar aqueous Zn-ion systems typically deliver 250–350 mAh g⁻¹ at low rates and exhibit significant capacity fade within 500–1000 cycles due to vanadium dissolution and structural collapse.

Aqueous zinc-ion battery Cathode material High-rate capability

Propane ODH Activity and Selectivity

In propane oxidative dehydrogenation (ODH), MgV2O6 exhibits the highest propane turnover rate among the three pure Mg-V-O crystalline phases, surpassing both α-Mg2V2O7 and Mg3V2O8 [1]. However, MgV2O6 is not selective for propylene formation due to a high k₃/k₁ ratio (propylene combustion rate constant / propane ODH rate constant), indicating favorable propylene combustion on its surface [1]. The propene selectivity follows the order: α-Mg2V2O7 > Mg3V2O8 > MgV2O6 [2]. Conversely, in anaerobic oxidation of isobutane, MgV2O6 was the most selective phase for isobutene formation among metavanadates [3].

Oxidative dehydrogenation Propane to propylene Selective oxidation catalysis

Pseudocapacitance: Pristine vs. MXene Composite

Pristine MgV2O6 microrods deliver a specific capacitance of 491 F g⁻¹ at a current density of 1 A g⁻¹ in aqueous electrolyte [1]. Integration with MXene (Ti₃C₂) to form MgV2O6/MXene composite enhances the specific capacitance to 788 F g⁻¹ at 1 A g⁻¹—a 60.5% improvement over the pristine material [1]. When assembled into a hybrid supercapacitor device (MgV2O6/MXene // activated carbon), the system achieves an energy density of 47.43 Wh kg⁻¹ at a power density of 800 W kg⁻¹ [1].

Supercapacitor Pseudocapacitance MXene composite

Composite Nanowire Cycling Performance

MgV2O6-NaV6O15 composite nanowires synthesized via cation exchange (calcination at 300°C) deliver a first discharge capacity of 1144 mAh g⁻¹ at 50 mA g⁻¹, with a retained specific discharge capacity of 837 mAh g⁻¹ after 100 cycles [1]. Compared to the sodium vanadate (NaV6O15) precursor nanowires alone, the MgV2O6-containing composite exhibits significantly improved lithium storage performance [1].

Lithium-ion battery Composite electrode Nanowire morphology

Isobutene Formation Across Metavanadate Series

In anaerobic oxidation of isobutane for selective isobutene formation, the activity ranking among divalent metal metavanadates prepared by molten method is: CuV2O6 > ZnV2O6, NiV2O6, CoV2O6 > MgV2O6 > MnV2O6 ≫ CaV2O6 [1]. MgV2O6 occupies an intermediate position in the activity hierarchy—more active than MnV2O6 and CaV2O6 but less active than CuV2O6, ZnV2O6, NiV2O6, and CoV2O6 [1]. This ranking provides a framework for selecting the appropriate divalent metal metavanadate based on the desired balance between activity and other considerations such as cost or toxicity.

Anaerobic oxidation Isobutane to isobutene Metavanadate catalysts

MgV2O6 Research & Industrial Applications


Aqueous Zinc-Ion Battery Cathodes

Procure MgV2O6·1.7H2O nanobelt material for aqueous zinc-ion battery cathodes requiring >400 mAh g⁻¹ capacity and >1500 cycle operational lifetime without capacity fade [1][2]. This scenario leverages the demonstrated 425.7 mAh g⁻¹ reversible capacity at 0.2 A g⁻¹, 182.1 mAh g⁻¹ at 10 A g⁻¹, and ultrastable cycling over 10,000 cycles at 20 A g⁻¹ [2]. Ideal for grid-scale energy storage systems where long-duration stability and high-rate capability are non-negotiable procurement criteria.

Zero-Strain Li-Ion Battery Anodes

Select three-dimensional porous MgV2O6 synthesized via solution combustion for lithium-ion battery anodes where mechanical integrity and extended cycle life are prioritized over ultrahigh capacity. The 0.21% unit cell volume change during cycling ensures minimal structural degradation, while the interconnected porous architecture provides abundant Li⁺ diffusion channels [3]. The material delivers 278.5 mAh g⁻¹ at 0.1 A g⁻¹ and maintains 153.6 mAh g⁻¹ at 1.0 A g⁻¹ with >99% average Coulombic efficiency over 500 cycles [3]. Suitable for applications where cell replacement frequency is a critical cost driver.

Propane ODH Catalyst Component

Employ MgV2O6 as a catalyst component in propane oxidative dehydrogenation systems where maximizing reactant conversion rate takes precedence over intermediate propylene selectivity. MgV2O6 exhibits the highest propane turnover rate among pure Mg-V-O crystalline phases [4][5]. In biphasic or supported catalyst formulations, this high turnover characteristic can complement selective phases (e.g., α-Mg2V2O7) to achieve an optimized balance between conversion and selectivity.

Pseudocapacitive Electrodes for Hybrid Supercapacitors

Utilize MgV2O6 microrods as a pseudocapacitive electrode material in aqueous supercapacitors, with a baseline specific capacitance of 491 F g⁻¹ at 1 A g⁻¹ [6]. For applications demanding enhanced capacitance, consider sourcing MgV2O6/MXene composite material which achieves 788 F g⁻¹ (+60.5% improvement) [6]. Hybrid devices using this composite with activated carbon deliver 47.43 Wh kg⁻¹ energy density at 800 W kg⁻¹ [6]—appropriate for applications bridging the energy-power density gap between batteries and conventional supercapacitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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